molecular formula C21H26N2O2 B1590054 tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate CAS No. 91189-18-3

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Cat. No.: B1590054
CAS No.: 91189-18-3
M. Wt: 338.4 g/mol
InChI Key: BIVZFVCCXSAZAR-UHFFFAOYSA-N
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Description

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS: 91189-18-3) is a carbamate-protected azetidine derivative with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.44 g/mol . This compound is primarily utilized in laboratory research as a synthetic intermediate for developing pharmacologically active molecules, particularly in medicinal chemistry. Its structure features a benzhydryl (diphenylmethyl) group attached to the azetidine nitrogen and a tert-butyl carbamate moiety at the 3-position of the azetidine ring.

Safety Profile: The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper handling requires protective equipment and adherence to safety protocols .

Preparation Methods

Synthetic Strategy Overview

The synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate generally proceeds via:

  • Formation of the azetidine ring system or its precursor.
  • Introduction of the benzhydryl (diphenylmethyl) substituent on the nitrogen of azetidine.
  • Protection of the amine functionality at the 3-position with a tert-butyl carbamate (Boc) group.

This approach ensures selective functionalization and stability of the molecule for further applications.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1. Azetidine ring formation Cyclization or ring closure from amino acid derivatives Starting from azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate hydrochloride, cyclization under controlled conditions Formation of azetidine ring with functional groups for further modification
2. N-Benzhydryl substitution N-alkylation or nucleophilic substitution React azetidine intermediate with benzhydryl halide (e.g., benzhydryl chloride) under basic conditions Introduction of benzhydryl group at azetidine nitrogen
3. Boc protection Carbamate formation Treat the amine with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) Formation of tert-butyl carbamate protecting group at the 3-position amine

Alternative Synthetic Routes

Research Findings and Optimization Data

Reaction Conditions and Yields

Reaction Step Key Parameters Typical Yield (%) Notes
Azetidine ring formation Temperature: 0–50 °C; Solvent: THF or DCM 70–85% Controlled pH and temperature crucial for ring closure
N-Benzhydryl substitution Base: K2CO3 or NaH; Solvent: DMF or acetonitrile; Temp: RT to 60 °C 65–90% Excess benzhydryl halide improves yield
Boc protection Base: Triethylamine; Solvent: DCM; Temp: 0–25 °C 80–95% Reaction monitored by TLC to avoid overreaction

Purification Techniques

  • Column chromatography on silica gel is commonly employed to purify intermediates and final product.
  • Recrystallization from ethyl acetate/hexane mixtures enhances purity.
  • Aqueous workup with organic solvents (e.g., ethyl acetate) removes inorganic salts and byproducts.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Azetidine ring synthesis Cyclization from azetidine-3-carboxylic acid derivatives Readily available starting materials; good yields Requires careful control of reaction conditions
Benzhydryl substitution N-alkylation with benzhydryl halides High selectivity for N-substitution Possible side reactions if excess reagents not controlled
Boc protection Carbamate formation using Boc2O Efficient protection; stable under various conditions Sensitive to moisture; requires dry solvents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced azetidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tert-butyl or benzhydryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate, and dimethylformamide.

Major Products Formed:

  • Oxidized azetidine derivatives
  • Reduced azetidine derivatives
  • Substituted azetidine derivatives with various functional groups

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H28N2O2
  • Molecular Weight : 352.48 g/mol
  • CAS Number : 91189-19-4

The compound features a tert-butyl group, a benzhydryl moiety, and an azetidine ring, which contribute to its unique pharmacological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in research.

Pharmaceutical Development

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate serves as a key intermediate in the synthesis of novel pharmaceutical agents. It has been particularly noted for its potential in developing drugs targeting neurological disorders, showcasing its relevance in therapeutic research aimed at treating complex conditions .

Organic Synthesis

This compound is utilized in various organic synthesis pathways, allowing chemists to create complex molecules efficiently. Its role as a building block facilitates the construction of diverse chemical entities, which is crucial for advancing chemical research and product development .

Medicinal Chemistry

Researchers leverage the unique structure of this compound to explore new therapeutic compounds. This exploration enhances the potential for discovering effective treatments with fewer side effects, particularly in the context of drug design aimed at specific biological targets .

Biological Studies

The compound is employed in biological assays to study its interactions with biological systems. These studies provide insights into its mechanism of action and potential applications in drug discovery, particularly concerning enzyme inhibition and protein-ligand interactions .

Material Science

In addition to its pharmaceutical applications, this compound finds applications in material science. Its favorable chemical properties contribute to the development of advanced materials, including polymers and coatings that enhance performance characteristics .

Enzyme Interaction Studies

Research has demonstrated that this compound can bind effectively to specific receptors involved in pain signaling pathways. These studies aim to elucidate how structural modifications influence biological activity and therapeutic efficacy.

Therapeutic Potential

Investigations into the compound's effects on cytokine modulation have been conducted using mouse models of inflammatory conditions. Preliminary findings suggest that it may modulate pain and inflammatory pathways, indicating its potential as a candidate for drug development targeting these areas .

Toxicity and Safety Profile

While promising in terms of biological activities, safety assessments indicate that this compound may pose risks if ingested or inhaled. It is classified under GHS as harmful if swallowed, causes skin irritation, and may cause serious eye irritation. Proper handling and safety measures are essential when working with this compound .

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the azetidine ring provides structural rigidity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

The benzhydryl group and carbamate substituent significantly influence the compound’s physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Data/Applications Reference
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate Benzhydryl C₂₁H₂₆N₂O₂ 338.44 63 Intermediate for H3 receptor agonists
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate Ethyl C₂₂H₂₈N₂O₂ 367.47 99.6 Higher purity, improved solubility
tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate Methyl C₂₂H₂₈N₂O₂ 352.47 98+ Structural analog with methyl group
tert-Butyl (1-benzylazetidin-3-yl)carbamate Benzyl C₁₅H₂₂N₂O₂ 262.35 95–97 Simpler substituent, lower steric hindrance

Key Observations :

  • Purity : The parent compound (63% purity) exhibits lower purity compared to ethyl/methyl derivatives (>95–99.6%), likely due to steric hindrance from the benzhydryl group complicating synthesis .
  • Solubility : Ethyl and methyl analogs show enhanced solubility in organic solvents, attributed to reduced steric bulk .
  • Biological Relevance : Ethyl and propyl derivatives (e.g., 27c, 27d) are prioritized in receptor agonist studies for their balanced lipophilicity and binding affinity .

Ring-Size Modifications

Replacing the azetidine (4-membered ring) with larger heterocycles alters conformational flexibility and target interactions:

Compound Name Ring Structure Molecular Formula Similarity Score Key Properties Reference
tert-Butyl (1-benzylpiperidin-4-yl)carbamate Piperidine (6-membered) C₁₇H₂₆N₂O₂ 0.90 Increased flexibility, lower metabolic stability
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate Pyrrolidine (5-membered) C₁₆H₂₄N₂O₂ 1.00 Intermediate rigidity, improved bioavailability

Key Observations :

  • Azetidine vs.
  • Pyrrolidine Analogs : Pyrrolidine-based carbamates (e.g., CAS 99735-30-5) are synthetically favored due to higher similarity scores (1.00) and ease of functionalization .

Biological Activity

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C22H28N2O2
  • Molecular Weight : Approximately 352.47 g/mol
  • Structural Features : The compound features a tert-butyl group, a benzhydryl moiety, and an azetidine ring, contributing to its stability and solubility properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, modulating their activity and affecting various biochemical pathways .
  • Receptor Interaction : Potential binding to receptors involved in pain signaling or inflammation pathways may indicate its therapeutic relevance in treating related conditions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
  • Anticancer Effects : Shows potential cytotoxic activity against several human carcinoma cell lines, suggesting its use in cancer therapy .
  • Enzyme Inhibition Studies : Used in research focusing on enzyme inhibition and protein-ligand interactions, highlighting its role in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamateSimilar azetidine structure but with a methyl groupDifferent functional group impacting reactivity
BenzhydrylamineContains benzhydryl but lacks azetidine structureSimpler structure; no carbamate functionality
N,N-DiethylcarbamateCarbamate structure without azetidineLacks the complex cyclic structure

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Cytotoxicity Assessment : A study demonstrated that the compound exhibited significant cytotoxic effects against human carcinoma cell lines, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction in cancer cells .
  • Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders and drug development .
  • Antimicrobial Testing : Laboratory tests revealed that this compound displayed antimicrobial activity against several bacterial strains, supporting its use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate, and how do they influence its reactivity?

The compound comprises a central azetidine ring (a four-membered heterocycle with one nitrogen atom) connected to a benzhydryl group via a methylene bridge. The tertiary carbamate group (-OC(=O)N) attached to the azetidine nitrogen enhances steric protection and modulates hydrolysis susceptibility. The benzhydryl moiety increases lipophilicity and binding affinity to hydrophobic targets, while the azetidine ring imposes conformational rigidity, influencing interactions with enzymes or receptors .

Q. What are the recommended synthetic routes for this compound in laboratory settings?

A common approach involves:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-chloroamine intermediate.
  • Step 2 : Benzhydryl group introduction via nucleophilic substitution or coupling reactions.
  • Step 3 : Carbamate protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Optimization of temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) is critical to minimize side reactions. Yields >75% are achievable with rigorous exclusion of moisture .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.
  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No acute toxicity is reported, but prolonged exposure risks require adherence to GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies between lab-scale and industrial yields often arise from heat transfer inefficiencies and mixing limitations . Strategies include:

  • Continuous Flow Reactors : Enhance mass/heat transfer and reduce reaction time (e.g., 30% yield improvement vs. batch processes).
  • DoE (Design of Experiments) : Optimize parameters like residence time and catalyst loading using response surface methodology.
  • In-line Analytics : Monitor intermediates via FTIR or HPLC to adjust conditions dynamically .

Q. What crystallographic techniques are optimal for structural elucidation of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, leveraging its robust handling of disordered benzhydryl groups. Key parameters:

  • Resolution : <1.0 Å for accurate electron density maps.
  • Twinned Data : Apply twin-law matrices in SHELXD for improved solution.
    • Complementary Methods : Pair with Solid-State NMR (¹³C CP/MAS) to validate hydrogen bonding patterns and conformational flexibility .

Q. How does pH influence the stability of this compound, and what mitigation strategies exist?

The carbamate group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding tert-butanol and a primary amine. Mitigation includes:

  • Buffered Media : Use phosphate buffer (pH 6–8) for biological assays.
  • Protecting Groups : Replace Boc with more stable groups (e.g., Fmoc) for prolonged stability in aqueous environments.
  • Lyophilization : Store as a lyophilized powder to minimize hydrolytic degradation .

Q. What methodologies are effective for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to receptors.
  • Molecular Dynamics (MD) Simulations : Analyze azetidine ring rigidity’s role in binding pocket occupancy.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven interactions with enzymes like cytochrome P450.
  • Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant target proteins .

Properties

IUPAC Name

tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-18-14-23(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVZFVCCXSAZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548985
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-18-3
Record name 1,1-Dimethylethyl N-[1-(diphenylmethyl)-3-azetidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91189-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl-[1-(diphenylmethyl)azetidin-3-yl]carbamat
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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